2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethyl pyridine-4-carboxylate
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Overview
Description
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL ISONICOTINATE is a complex organic compound that features a benzisothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL ISONICOTINATE typically involves multiple steps. One common method involves the reaction of 1,2-benzisothiazol-3-one with ethylene glycol to form an intermediate, which is then reacted with isonicotinic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL ISONICOTINATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL ISONICOTINATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its benzisothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL ISONICOTINATE involves its interaction with specific molecular targets. The benzisothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazolin-3-one: Another compound with a benzisothiazole moiety, known for its antimicrobial properties.
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate: A similar compound with potential therapeutic applications.
Uniqueness
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL ISONICOTINATE is unique due to its specific structure, which combines the benzisothiazole moiety with an isonicotinate group. This combination may enhance its biological activity and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H17N3O5S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethoxy]ethyl pyridine-4-carboxylate |
InChI |
InChI=1S/C17H17N3O5S/c21-17(13-5-7-18-8-6-13)25-12-11-24-10-9-19-16-14-3-1-2-4-15(14)26(22,23)20-16/h1-8H,9-12H2,(H,19,20) |
InChI Key |
BTZSASONLOUMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCOCCOC(=O)C3=CC=NC=C3)NS2(=O)=O |
Origin of Product |
United States |
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